An In-depth Technical Guide to the Discovery and Origin of Streptomycin
An In-depth Technical Guide to the Discovery and Origin of Streptomycin
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Introduction
Streptomycin stands as a landmark molecule in the history of medicine, being the first aminoglycoside antibiotic discovered and the first effective treatment against tuberculosis.[1][2] Its discovery revolutionized the management of bacterial infections, particularly those caused by Gram-negative bacteria and Mycobacterium tuberculosis.[3][4] This guide provides a comprehensive technical overview of the discovery, origin, biosynthesis, and mechanism of action of streptomycin, intended for researchers, scientists, and drug development professionals.
Discovery and Origin
Streptomycin was first isolated on October 19, 1943, by Albert Schatz, a graduate student in the laboratory of Selman Waksman at Rutgers University.[3][5] The discovery was the result of a systematic screening program initiated by Waksman to investigate the antimicrobial properties of soil microorganisms, specifically actinomycetes.[2]
The producing organism, Streptomyces griseus, is a Gram-positive, filamentous bacterium commonly found in soil.[6][7] The specific strain that produces streptomycin was isolated from a heavily manured field soil at the New Jersey Agricultural Experimental Station.[6] S. griseus is characterized by its complex secondary metabolism, which is responsible for the production of a wide array of bioactive compounds, including many clinically useful antibiotics.[6][8]
The discovery of streptomycin was a pivotal moment in the fight against infectious diseases and earned Selman Waksman the Nobel Prize in Physiology or Medicine in 1952.[9][10] However, the attribution of the discovery solely to Waksman has been a subject of controversy, with Albert Schatz being legally recognized as a co-discoverer.[10]
Biosynthesis of Streptomycin
Streptomycin is an aminoglycoside antibiotic composed of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine.[11] These three components are synthesized through independent biochemical pathways and are ultimately assembled to form the final molecule.[12] The entire biosynthetic pathway originates from D-glucose.[11]
The streptidine moiety is derived from myo-inositol.[11] The streptose component is synthesized from D-glucose via a dTDP-glucose pathway.[11] While the precise biosynthetic route for the N-methyl-L-glucosamine moiety has not been fully elucidated, the gene cluster responsible for its synthesis has been proposed.[11] The genes involved in streptomycin biosynthesis, known as the str genes, have been studied in both Streptomyces griseus and S. glaucescens.[13] The final step in the biosynthesis is the removal of a phosphate group from streptomycin-6-phosphate to yield the biologically active streptomycin.[12]
Mechanism of Action
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[5][14] The primary target of streptomycin is the 30S subunit of the bacterial ribosome.[4][14] The mechanism can be broken down into the following key steps:
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Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S rRNA within the 30S subunit, specifically interacting with helix 44 (h44), h27, h18, and the ribosomal protein S12.[1][15]
-
Interference with Initiation Complex Formation: This binding event interferes with the proper association of formyl-methionyl-tRNA with the 30S subunit, thereby hindering the formation of the translation initiation complex.[5][14]
-
Codon Misreading: The interaction of streptomycin with the ribosome induces conformational changes that lead to the misreading of the mRNA codons during the elongation phase of protein synthesis.[14] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[14]
-
Inhibition of Protein Synthesis and Cell Death: The accumulation of non-functional or toxic proteins, coupled with the overall inhibition of protein synthesis, ultimately leads to bacterial cell death.[1][14]
The entry of streptomycin into bacterial cells occurs in three phases: an initial ionic binding to the cell surface, a first energy-dependent phase allowing limited entry, and a second energy-dependent phase characterized by rapid accumulation due to membrane damage caused by mistranslated proteins.[1]
Data Presentation
Table 1: Key Properties of Streptomycin
| Property | Description |
| Chemical Class | Aminoglycoside |
| Producing Organism | Streptomyces griseus[6] |
| Year of Discovery | 1943[5] |
| Discoverers | Albert Schatz, Selman Waksman[3][5] |
| Molecular Target | 30S ribosomal subunit[14] |
| Mechanism of Action | Inhibition of protein synthesis, codon misreading[5][14] |
| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria, and Mycobacterium tuberculosis[4][5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Selected Pathogens
| Pathogen | MIC Range (µg/mL) |
| Mycobacterium tuberculosis | 0.5 - 2.0 |
| Escherichia coli | 1 - 8 |
| Yersinia pestis | 0.25 - 1 |
| Francisella tularensis | 0.12 - 0.5 |
| Brucella spp. | 0.25 - 2 |
Note: MIC values can vary depending on the strain and testing methodology.
Experimental Protocols
Protocol 1: Isolation of Streptomyces griseus
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Soil Sample Collection: Collect soil samples from various locations, particularly those rich in organic matter.
-
Serial Dilution: Prepare a series of tenfold serial dilutions of the soil samples in sterile saline solution (0.85% NaCl).
-
Plating: Spread 0.1 mL of each dilution onto agar plates containing a selective medium for actinomycetes, such as Glycerol Yeast Extract Agar or Starch Casein Agar.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Look for colonies with a characteristic chalky, filamentous appearance, typical of Streptomyces.
-
Subculturing and Purification: Isolate individual colonies and subculture them onto fresh agar plates to obtain pure cultures.
-
Identification: Identify the isolates as Streptomyces griseus based on morphological characteristics (e.g., spore chain morphology) and 16S rRNA gene sequencing.
Protocol 2: Fermentation and Production of Streptomycin
-
Inoculum Preparation: Inoculate a loopful of a pure culture of Streptomyces griseus into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker for 48-72 hours.
-
Production Medium: Prepare a production medium containing glucose, soybean meal, and mineral salts.[16] The optimal pH for production is between 7.0 and 8.0.[16]
-
Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28°C with vigorous aeration and agitation.[16]
-
Monitoring: Monitor the fermentation process by measuring pH, glucose consumption, and streptomycin concentration using a bioassay or HPLC.
Protocol 3: Extraction and Purification of Streptomycin
-
Harvesting: After fermentation, separate the mycelium from the broth by filtration or centrifugation.[17]
-
Adsorption: Acidify the fermentation broth and add activated carbon to adsorb the streptomycin.[18][19]
-
Elution: Elute the streptomycin from the activated carbon using an acidic alcohol solution or an aqueous solution of a water-miscible ketone.[18][19]
-
Precipitation: Precipitate the streptomycin from the eluate by adding a solvent such as acetone.[17]
-
Purification: Further purify the streptomycin by techniques such as ion-exchange chromatography. The final product is often obtained as a salt, such as streptomycin sulfate.[20]
Mandatory Visualization
Caption: Mechanism of action of Streptomycin, illustrating its entry into the bacterial cell and subsequent inhibition of protein synthesis.
Caption: Workflow illustrating the key steps in the discovery of Streptomycin, from soil sample to active compound.
Caption: Overview of the biosynthetic pathway of Streptomycin, showing the convergence of three precursor pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]
- 3. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Streptomycin - Wikipedia [en.wikipedia.org]
- 6. Streptomyces griseus - Wikipedia [en.wikipedia.org]
- 7. Streptomyces griseus | bacterium | Britannica [britannica.com]
- 8. Streptomycin is produced byA. Streptomyces griseusB. Streptomyces venezuelaeC. Streptomyces fradiae D. All of the above [vedantu.com]
- 9. Selman Waksman - Wikipedia [en.wikipedia.org]
- 10. Streptomycin: discovery and resultant controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus [kegg.jp]
- 12. uniprot.org [uniprot.org]
- 13. Streptomycin biosynthesis and its regulation in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologynotes.org [microbiologynotes.org]
- 17. Streptomycin production | PPT [slideshare.net]
- 18. US2701795A - Streptomycin extraction - Google Patents [patents.google.com]
- 19. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]
- 20. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]
